2-(3-Methylphenyl)benzaldehyde
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Overview
Description
2-(3-Methylphenyl)benzaldehyde is a useful research compound. Its molecular formula is C14H12O and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis of α-Methylcinnamaldehyde
α-Methylcinnamaldehyde, derived from 2-(3-Methylphenyl)benzaldehyde, has applications in various products like balsamic compounds, cosmetics, flavors, perfumes, and more. A study demonstrated its synthesis via Claisen-Schmidt condensation, using supported solid bases as catalysts (Wagh & Yadav, 2018).
Bioproduction of Benzaldehyde
Benzaldehyde, which can be derived from this compound, is widely used in the flavor industry. Its biological production, as an alternative to chemical routes, offers price advantages and greater consumer acceptance. Studies showed that methylotrophic yeast can produce benzaldehyde from benzyl alcohol (Craig & Daugulis, 2013).
Ionic Liquid in Organic Synthesis
An ionic liquid was used as a solvent and catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile. This process extends to the preparation of compounds like 3-(methoxycarbonyl)coumarin, showcasing the versatility of this compound derivatives in green chemistry applications (Verdía, Santamarta, & Tojo, 2017).
Enantioselective Ethylation of Aryl Aldehydes
A study utilized optically active aminonaphthol, derived from benzaldehyde, to catalyze the enantioselective ethylation of aryl aldehydes. This process is significant for the synthesis of secondary alcohols with high enantioselectivities (Liu et al., 2001).
Enzyme-Catalyzed Asymmetric C–C-Bond Formation
Benzaldehyde lyase was used for the enantioselective synthesis of (R)-benzoin derivatives, demonstrating the potential of enzymes in catalyzing reactions involving benzaldehyde, a product of this compound (Kühl et al., 2007).
Synthesis of Labeled Benzaldehydes
A methodology for synthesizing highly functionalized and isotopically labeled benzaldehydes, which are crucial in the synthesis of natural products and pharmaceuticals, was reported. This highlights the importance of benzaldehyde derivatives in advanced synthetic organic chemistry (Boga, Alhassan, & Hesk, 2014).
Chemosensors for pH Discrimination
Benzaldehyde derivatives have been used as fluorescent chemosensors for pH, offering a way to discriminate between normal and cancer cells based on their pH differences (Dhawa et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as aldehydes and ketones, are known to react with nucleophiles like hydroxylamine .
Mode of Action
2-(3-Methylphenyl)benzaldehyde, being an aldehyde, can undergo nucleophilic reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in these nucleophiles competes with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Similar compounds, such as aldehydes, are known to participate in various biochemical pathways, including catabolic pathways for the degradation of food and the production of biochemical energy .
Result of Action
Similar compounds, such as aldehydes, are known to undergo reactions that result in the formation of new compounds like oximes and hydrazones .
Properties
IUPAC Name |
2-(3-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYFSYHNGKILGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362632 |
Source
|
Record name | 2-(3-methylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216443-17-3 |
Source
|
Record name | 2-(3-methylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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